6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a benzimidazole moiety fused with a cyclohexa-2,4-dien-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves a multi-step process. The initial step often includes the formation of the benzimidazole ring, which can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
Scientific Research Applications
6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 1H-Benzimidazole
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanol dihydrate
- Mebendazole
Uniqueness
What sets 6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one apart is its unique combination of the benzimidazole and cyclohexa-2,4-dien-1-one moieties.
Properties
CAS No. |
104992-04-3 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyliminomethyl)phenol |
InChI |
InChI=1S/C15H13N3O/c19-14-8-4-1-5-11(14)9-16-10-15-17-12-6-2-3-7-13(12)18-15/h1-9,19H,10H2,(H,17,18) |
InChI Key |
LLOFTSLVDSQRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCC2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
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